Lipophilicity Advantage: +0.31 LogP Shift Versus Des-Methyl Analog 3-(1-Benzofuran-2-yl)propanoic Acid
The 5-methyl substituent on the target compound raises calculated LogP to 2.76, compared with 2.45 for the des-methyl analog 3-(1-benzofuran-2-yl)propanoic acid (CAS 21683-86-3), representing a +0.31 LogP increase . Both compounds share identical TPSA (50.44 Ų), hydrogen bond acceptor count (2), and hydrogen bond donor count (1), isolating the lipophilicity difference to the methyl group contribution alone . This magnitude of LogP shift is consistent with an approximately 2-fold increase in octanol-water partition coefficient, which has been correlated with enhanced passive membrane permeability in benzofuran-containing drug candidates [1].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.76 (C12H12O3, MW 204.22, TPSA 50.44 Ų) |
| Comparator Or Baseline | 3-(1-Benzofuran-2-yl)propanoic acid: LogP = 2.45 (C11H10O3, MW 190.19, TPSA 50.44 Ų) |
| Quantified Difference | ΔLogP = +0.31 (target more lipophilic); ΔMW = +14.03 g/mol |
| Conditions | Calculated LogP values sourced from Chemsrc database using consistent computational methodology |
Why This Matters
A 0.31 LogP increase can significantly alter passive membrane permeability, tissue distribution, and plasma protein binding, making the 5-methyl compound preferable for applications requiring enhanced cellular uptake or blood-brain barrier penetration relative to the unsubstituted parent.
- [1] Lombardo M, Bender K, London C, et al. Discovery of benzofuran propanoic acid GPR120 agonists: From uHTS hit to mechanism-based pharmacodynamic effects. Bioorg Med Chem Lett. 2016;26(23):5724-5728. Demonstrates that physicochemical tuning of benzofuran propanoic acids directly impacts in vivo pharmacodynamic efficacy. View Source
